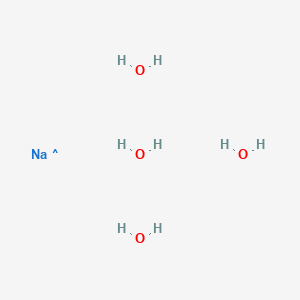
CID 71346211
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71346211 is a useful research compound. Its molecular formula is H8NaO4 and its molecular weight is 95.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These may include:
Reagents: Specific chemicals required to initiate and sustain the reaction.
Catalysts: Substances that increase the rate of the reaction without being consumed.
Solvents: Liquids in which the reactants are dissolved to facilitate the reaction.
Temperature and Pressure: Conditions under which the reaction is carried out.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Producing the compound in a continuous flow system.
Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Elimination: The removal of atoms or groups of atoms from a molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol may produce an aldehyde or ketone, while reduction of a ketone may produce an alcohol.
Scientific Research Applications
Chemical compounds like “CID 71346211” have a wide range of scientific research applications, including:
Chemistry: Used as reagents or intermediates in chemical synthesis.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for their potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Used in the production of materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Affecting Cellular Pathways: Altering signaling pathways within cells to influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 71346211” can be identified based on structural similarities or shared biological activities. These may include:
Structural Analogues: Compounds with similar chemical structures.
Functional Analogues: Compounds with similar biological effects.
Uniqueness
The uniqueness of “this compound” can be highlighted by comparing its specific properties, such as:
Chemical Structure: Unique functional groups or molecular arrangements.
Biological Activity: Specific effects on biological systems that distinguish it from other compounds.
Conclusion
Properties
CAS No. |
148781-68-4 |
|---|---|
Molecular Formula |
H8NaO4 |
Molecular Weight |
95.05 g/mol |
InChI |
InChI=1S/Na.4H2O/h;4*1H2 |
InChI Key |
QBIHEHITTANFEO-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















